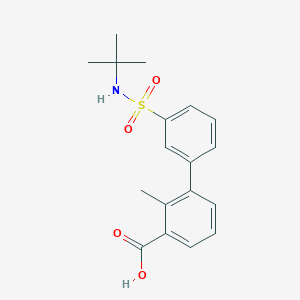
4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid, or simply 3-t-BSMBA, is an important organic acid that has many applications in both scientific research and laboratory experiments. This compound is used as an intermediate in the synthesis of a wide range of compounds, including drugs, pesticides, and dyes. It is also used as a reagent in the synthesis of other compounds such as carboxylic acids, esters, and amines. In addition, 3-t-BSMBA can be used as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of organic compounds.
作用機序
The mechanism of action for 3-t-BSMBA is not well understood. However, it is known that the compound acts as an acid, which can help to catalyze the synthesis of other compounds. Additionally, 3-t-BSMBA can act as a Lewis acid, which can help to facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-t-BSMBA are not well understood. However, it is known that the compound can act as an acid, which can help to catalyze the synthesis of other compounds. Additionally, 3-t-BSMBA can act as a Lewis acid, which can help to facilitate the formation of covalent bonds between molecules.
実験室実験の利点と制限
The use of 3-t-BSMBA in laboratory experiments has many advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, the compound can act as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of organic compounds. However, there are some limitations to the use of 3-t-BSMBA in laboratory experiments. The compound is unstable in the presence of light and heat, and there is a risk of contamination if the compound is not properly handled.
将来の方向性
There are many potential future directions for research involving 3-t-BSMBA. For example, further research could be conducted on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, research could be conducted on the potential applications of 3-t-BSMBA in the synthesis of drugs, pesticides, and dyes. Furthermore, research could be conducted on the potential uses of 3-t-BSMBA as a catalyst or inhibitor in the synthesis of other compounds. Finally, research could be conducted on the potential toxicity of 3-t-BSMBA, as well as its environmental impact.
合成法
3-t-BSMBA can be synthesized using a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, 3-t-BSMBA is synthesized by reacting a sulfonamide with a methylbenzoic acid. In the Ullmann reaction, 3-t-BSMBA is synthesized by reacting a sulfonamide with a methylbenzoic acid in the presence of a copper catalyst.
科学的研究の応用
3-t-BSMBA has many applications in scientific research. It is used in the synthesis of drugs, pesticides, and dyes, and is also used as a reagent in the synthesis of other compounds such as carboxylic acids, esters, and amines. In addition, 3-t-BSMBA can be used as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of organic compounds.
特性
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-10-14(17(20)21)8-9-16(12)13-6-5-7-15(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRKICXZICFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412957.png)
![5-Nitro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412959.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412969.png)
![5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412972.png)
![3-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412980.png)

![6-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412998.png)
![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)
![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)




